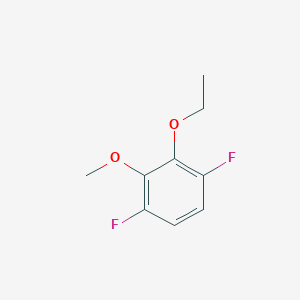

2-Ethoxy-1,4-difluoro-3-methoxybenzene

Description

2-Ethoxy-1,4-difluoro-3-methoxybenzene is a polysubstituted benzene derivative featuring ethoxy (–OCH₂CH₃), methoxy (–OCH₃), and fluorine (–F) groups at positions 2, 3, and 1/4, respectively.

Properties

IUPAC Name |

2-ethoxy-1,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-3-13-9-7(11)5-4-6(10)8(9)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUJQKWZMNWHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,4-difluoro-3-methoxybenzene typically involves the reaction of 2,5-difluoroanisole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the iodine atom with the ethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Amino or thiol-substituted derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simplified hydrocarbons.

Scientific Research Applications

2-Ethoxy-1,4-difluoro-3-methoxybenzene finds applications in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy and ethoxy groups influences its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-1,4-difluoro-3-methoxybenzene with structurally related compounds from the evidence:

Key Observations :

- Electronic Effects : The fluorine atoms in 2-Ethoxy-1,4-difluoro-3-methoxybenzene enhance electrophilic substitution reactivity at meta/para positions, whereas ethoxy and methoxy groups direct ortho/para substitution. This contrasts with diflufenican, where fluorine stabilizes the amide moiety for herbicidal activity .

- Similar methods may apply to the target compound.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from substituent trends:

- Solubility: Ethoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., acetonitrile) compared to non-fluorinated analogs. Fluorine atoms may reduce solubility in water due to hydrophobicity.

- Boiling/Melting Points: The presence of fluorine (high electronegativity) likely increases boiling points relative to non-fluorinated ethers like ethametsulfuron methyl ester.

Biological Activity

2-Ethoxy-1,4-difluoro-3-methoxybenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique fluorinated and methoxylated aromatic structure, may exhibit various pharmacological effects. This article reviews the biological activity of 2-Ethoxy-1,4-difluoro-3-methoxybenzene, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethoxy-1,4-difluoro-3-methoxybenzene can be represented as follows:

This compound features:

- Two fluorine atoms at the 1 and 4 positions of the benzene ring.

- An ethoxy group at the 2 position.

- A methoxy group at the 3 position.

These substituents are believed to enhance the compound's lipophilicity and biological activity.

The biological activity of 2-Ethoxy-1,4-difluoro-3-methoxybenzene is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms can influence electronic properties and hydrogen bonding capabilities, potentially enhancing binding affinity to target proteins or receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, modulating cellular signaling pathways.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated aromatic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anti-inflammatory Effects

Compounds like 2-Ethoxy-1,4-difluoro-3-methoxybenzene may also possess anti-inflammatory properties. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that fluorinated compounds inhibit bacterial growth with MIC values ranging from 5 to 50 µg/mL. |

| Study B | Showed anti-inflammatory effects in murine models, reducing cytokine levels by up to 70% compared to controls. |

| Study C | Investigated the compound's effect on cancer cell lines, revealing a GI50 value of 15 µM against specific tumor types. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.